Acrylamide sulphate

Description

Contextualization within Acrylamide (B121943) Monomer Production Processes

The industrial production of acrylamide monomer primarily begins with acrylonitrile (B1666552) as the raw material. douwin-chem.com Manufacturing methods are broadly categorized into chemical and biological processes. douwin-chem.com Acrylamide sulphate is formed exclusively within a specific chemical method known as the sulfuric acid hydration process. 888chem.comchinafloc.comchinafloc.com

In this process, acrylonitrile reacts with water in the presence of concentrated sulfuric acid. geniusjournals.org This reaction hydrolyzes the nitrile group of the acrylonitrile, leading to the formation of this compound (CH2=CHCONH2·H2SO4). geniusjournals.org This intermediate is then neutralized, typically with an alkali like ammonia (B1221849) or sodium carbonate, to yield the free acrylamide monomer and a sulphate salt byproduct, such as ammonium (B1175870) sulfate (B86663). geniusjournals.orggoogle.com

This production route is distinct from other major manufacturing technologies. The two other prominent methods are:

Catalytic Hydration: This second-generation chemical method uses a copper-based catalyst (such as Raney copper) to hydrate acrylonitrile directly to acrylamide at temperatures around 85-125°C. cdc.gov This process avoids the formation of the sulphate intermediate and its associated byproducts. cdc.gov

Biological/Enzymatic Process: This method utilizes microorganisms or enzymes, specifically nitrile hydratase, to convert acrylonitrile to acrylamide with very high specificity and yield. douwin-chem.comtandfonline.comnih.gov It operates under mild conditions and simplifies the separation and refinement process as it does not introduce metal ions or sulphate byproducts. douwin-chem.com

The sulfuric acid hydration process, while historically significant, is now less common commercially due to the large amounts of ammonium sulfate byproduct generated and the corrosive nature of sulfuric acid, which increases equipment costs. douwin-chem.comcdc.gov

Table 1: Comparison of Major Acrylamide Production Processes

| Feature | Sulfuric Acid Hydration | Catalytic Hydration | Biological (Enzymatic) Process |

|---|---|---|---|

| Primary Raw Material | Acrylonitrile | Acrylonitrile | Acrylonitrile |

| Key Reagent/Catalyst | Sulfuric Acid | Copper-based catalyst | Nitrile hydratase (enzyme) |

| Intermediate Compound | This compound | None | None |

| Primary Byproduct | Ammonium Sulfate | Minor impurities | Separated dead catalyst |

| Reaction Conditions | Temperatures up to 100°C | 70-125°C, ~0.4 MPa | Mild (e.g., 10-20°C) |

| Key Disadvantage | Significant byproduct, corrosion | Catalyst separation, copper ions | Lower conversion rate (historically) |

Historical Development of Acrylamide Synthesis Routes Involving Sulphate Intermediates

The synthesis of acrylamide via a sulphate intermediate represents the first-generation industrial production technology for this monomer. douwin-chem.com The American Cyanamid Company first developed and implemented this process for industrial-scale manufacturing in 1954. chinafloc.comchinafloc.com

The core of this method involves the acid-catalyzed hydrolysis of acrylonitrile. acs.org The reaction proceeds in two main stages:

Formation of this compound: Acrylonitrile, water, and sulfuric acid are reacted at temperatures between 95-100°C to produce this compound. geniusjournals.org

Neutralization: The resulting this compound solution is then neutralized with a base to liberate the acrylamide monomer. google.com

This route was a significant advancement, enabling the large-scale production of acrylamide needed for the growing polymer industry. However, the process had inherent drawbacks. For every ton of acrylamide produced, a substantial amount of ammonium sulfate was generated as a byproduct, which had low commercial value. tandfonline.com The highly corrosive nature of concentrated sulfuric acid also necessitated specialized and costly equipment. douwin-chem.com

These challenges spurred research into alternative synthesis pathways. By the 1970s, the second-generation copper-catalyzed hydration process was developed, which offered a more direct conversion of acrylonitrile to acrylamide without the sulphate intermediate. chinafloc.comchinafloc.com Subsequently, in the mid-1980s, the enzymatic process was introduced, providing an even cleaner and more efficient route. chinafloc.comchinafloc.com Consequently, the sulfuric acid hydration method involving the this compound intermediate is no longer the primary method used by commercial producers. cdc.gov

Table 2: Timeline of Acrylamide Synthesis Development

| Year of Industrialization | Method | Key Intermediate | Significance |

|---|---|---|---|

| 1954 | Sulfuric Acid Hydration | This compound | First industrial-scale production process. chinafloc.comchinafloc.com |

| c. 1972 | Catalytic (Copper) Hydration | None | Eliminated sulphate byproduct and corrosion issues. chinafloc.com |

| c. 1985 | Biological (Enzymatic) Process | None | High purity and efficiency under mild conditions. chinafloc.com |

Significance of this compound as a Precursor in Polymer Science

The significance of this compound in polymer science is indirect but foundational; it is a necessary precursor in one of the original chemical pathways to produce the high-purity acrylamide monomer required for polymerization. google.com Acrylamide itself is a highly valuable monomer due to its vinyl group and amide group, which make it reactive and water-soluble.

The primary use of the acrylamide monomer is in the synthesis of polyacrylamides and its copolymers. douwin-chem.comacs.orgmdpi.com These polymers have a vast range of applications, including:

Flocculants in wastewater treatment and papermaking. douwin-chem.com

Thickening agents for enhanced oil recovery. acs.org

Soil conditioners in agriculture. google.comacs.org

Matrices for gel electrophoresis in molecular biology. bio-rad.com

The production of acrylamide via the this compound intermediate was the gateway to manufacturing these essential polymers. The process of isolating the monomer from its sulphate salt is a critical step. After the neutralization of this compound, the resulting acrylamide is separated from the salt byproduct through filtration and crystallization to achieve the purity required for effective polymerization. google.com The presence of residual salts or other impurities can negatively affect the polymerization process and the final properties of the polyacrylamide. bio-rad.com

While modern synthesis methods have largely superseded the sulfuric acid route, the historical importance of the this compound intermediate lies in its role in enabling the initial commercial-scale production of the acrylamide monomer, which in turn allowed for the development and widespread application of polyacrylamide-based materials in numerous technological fields. google.com

Structure

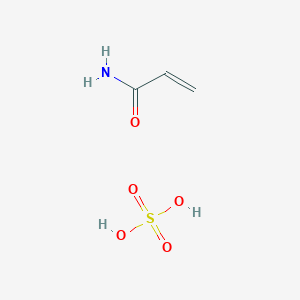

2D Structure

Properties

CAS No. |

18185-97-2 |

|---|---|

Molecular Formula |

C3H7NO5S |

Molecular Weight |

169.16 g/mol |

IUPAC Name |

prop-2-enamide;sulfuric acid |

InChI |

InChI=1S/C3H5NO.H2O4S/c1-2-3(4)5;1-5(2,3)4/h2H,1H2,(H2,4,5);(H2,1,2,3,4) |

InChI Key |

SGLDQLCVBBVVAJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)N.OS(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Reaction Mechanisms of Acrylamide Sulphate

Acrylonitrile (B1666552) Hydration to Acrylamide (B121943) Sulphate

The industrial production of acrylamide sulphate is primarily achieved through the hydration of acrylonitrile. This process has historically been a cornerstone of acrylamide manufacturing, although newer methods involving catalytic hydration have also been developed. researchgate.netcdc.gov The sulphuric acid-catalyzed method remains a significant process to understand the chemistry of this compound.

Sulphuric Acid-Catalyzed Hydrolysis Pathways

CH₂=CHCN + H₂O + H₂SO₄ → CH₂=CHCONH₂·H₂SO₄ cdc.gov

This reaction involves the protonation of the nitrile group by the strong acid, which increases the electrophilicity of the carbon atom. A subsequent nucleophilic attack by a water molecule leads to the formation of an intermediate that tautomerizes to the amide. The sulphuric acid acts as a catalyst and also forms a salt with the resulting acrylamide.

Stoichiometric and Kinetic Considerations in this compound Formation

The stoichiometry of the reaction requires at least one mole of sulphuric acid and one mole of water for each mole of acrylonitrile to form the this compound salt. igtpan.com In practice, the reaction conditions are carefully controlled to optimize the yield and minimize the formation of by-products.

Kinetic studies of the sulphuric acid-catalyzed hydration of acrylonitrile have been conducted to understand the reaction rates and influencing factors. The concentration of sulphuric acid has a significant impact on the rate of hydrolysis. geniusjournals.org One study reported an activation energy of 150.7 kJ mol⁻¹ for the hydration of acrylonitrile with sulphuric acid. researchgate.net

Table 1: Factors Influencing the Rate of Acrylonitrile Hydrolysis

| Parameter | Effect on Reaction Rate |

| Sulphuric Acid Concentration | An increase in concentration generally increases the rate of hydrolysis. geniusjournals.org |

| Temperature | Higher temperatures increase the reaction rate. |

| Reactant Ratios | The molar ratios of acrylonitrile, water, and sulphuric acid are crucial for optimizing the yield of this compound and minimizing by-product formation. igtpan.com |

Conversion of this compound to Acrylamide Monomer

Once this compound is synthesized, the next crucial step is its conversion to the free acrylamide monomer. This is typically achieved through neutralization, followed by isolation of the product.

Base-Mediated Neutralization and Acrylamide Isolation

The liberation of acrylamide from its sulphate salt is accomplished by neutralizing the acidic solution with a base. Various alkaline materials have been employed for this purpose, including:

Ammonia (B1221849) copernicus.org

Calcium carbonate geniusjournals.org

Sodium carbonate copernicus.org

Sodium hydroxide (B78521) researchgate.net

The neutralization reaction results in the formation of the corresponding sulphate salt as a by-product (e.g., ammonium (B1175870) sulphate or calcium sulphate). The general reaction can be represented as:

2CH₂=CHCONH₂·H₂SO₄ + 2NH₃ → 2CH₂=CHCONH₂ + (NH₄)₂SO₄ cdc.gov

Following neutralization, the acrylamide is isolated from the reaction mixture. This can be achieved through various techniques such as crystallization, solvent extraction, or filtration to remove the insoluble sulphate salts. geniusjournals.org The choice of base and isolation method can impact the purity and yield of the final acrylamide product.

Table 2: Common Neutralizing Agents for this compound

| Neutralizing Agent | By-product Formed |

| Ammonia (NH₃) | Ammonium sulphate ((NH₄)₂SO₄) copernicus.org |

| Calcium Carbonate (CaCO₃) | Calcium sulphate (CaSO₄) geniusjournals.org |

| Sodium Carbonate (Na₂CO₃) | Sodium sulphate (Na₂SO₄) copernicus.org |

| Sodium Hydroxide (NaOH) | Sodium sulphate (Na₂SO₄) researchgate.net |

Alternative Transformation Pathways for this compound (e.g., Esterification to Methyl Acrylate)

Besides neutralization to form acrylamide, this compound can be utilized as a precursor for other chemical syntheses. One notable alternative pathway is its esterification to produce methyl acrylate. This reaction is typically carried out by treating the this compound with methanol (B129727). researchgate.net

The esterification process offers a route to another valuable monomer directly from the intermediate of acrylamide production. Research has shown that reaction conditions such as temperature and reaction time influence the yield of methyl acrylate. For instance, a reaction time of 4 hours at 140°C has been reported as favorable. researchgate.net

By-product Formation in this compound Production

The synthesis of this compound is not without the formation of undesired by-products. The extent of by-product formation is influenced by the reaction conditions.

Another notable by-product that can form during the hydrolysis of acrylonitrile is acrylic acid. cdc.gov The formation of acrylic acid is generally favored by conditions such as the use of less concentrated sulphuric acid or the presence of excess water, which can lead to the further hydrolysis of the intermediate acrylamide. igtpan.com

Table 3: Major By-products in the this compound Process

| By-product | Stage of Formation | Influencing Factors |

| Ammonium Sulphate | Neutralization of this compound with Ammonia | The stoichiometric amount of ammonia used. copernicus.org |

| Acrylic Acid | Hydrolysis of Acrylonitrile | Concentration of sulphuric acid, water content, and reaction temperature. cdc.govigtpan.com |

Ammonium Sulphate Generation in Industrial Processes

The sulfuric acid hydration process was one of the earliest methods developed for the industrial production of acrylamide. chinafloc.comchinafloc.com This route involves the reaction of acrylonitrile with water in the presence of sulfuric acid. This initial step hydrolyzes the nitrile group to form an amide, resulting in the creation of this compound (CH₂=CHCONH₂·H₂SO₄). wikipedia.org

Formation of this compound: Acrylonitrile is treated with sulfuric acid and water.

CH₂=CHCN + H₂O + H₂SO₄ → CH₂=CHCONH₂·H₂SO₄

Neutralization: The resulting this compound is then neutralized, most commonly with liquid ammonia (NH₃), to release the acrylamide monomer and form ammonium sulphate ((NH₄)₂SO₄) as a significant byproduct.

CH₂=CHCONH₂·H₂SO₄ + 2NH₃ → CH₂=CHCONH₂ + (NH₄)₂SO₄

A major drawback of this industrial process is the substantial quantity of ammonium sulphate produced. For every ton of acrylonitrile processed, a considerable amount of this low-value byproduct is generated. This not only affects the economic efficiency of the process but also presents challenges related to handling and disposal. Furthermore, the use of sulfuric acid introduces issues with equipment corrosion and potential environmental pollution. Although historically significant, this method has been largely supplanted by catalytic hydration processes that avoid the formation of unwanted sulphate byproducts. nih.govcdc.gov

| Material | Consumption/Generation |

|---|---|

| Acrylonitrile (100%) | 980 kg/t |

| Sulfuric Acid (100%) | 200 kg/t |

| Ammonia (100%) | 700 kg/t |

| Ammonium Sulphate (Byproduct) | 2280 kg/t |

Data sourced from Ataman Kimya.

Sodium Sulphate Generation and Associated Challenges

An alternative to using ammonia for neutralization involves reacting this compound with a basic sodium compound, such as sodium hydroxide or sodium carbonate. google.com This process is specifically designed to facilitate the separation of the acrylamide monomer from the sulphate salt byproduct, in this case, sodium sulphate. google.com

The core of this method relies on the temperature-dependent solubility of sodium sulphate. When the neutralization reaction is carried out at temperatures below approximately 32°C, sodium sulphate precipitates out of the aqueous solution as sodium sulphate decahydrate (B1171855) (Na₂SO₄·10H₂O). google.com This hydrated salt has a significantly lower solubility in the acrylamide solution at cooler temperatures compared to its anhydrous form. google.com

Key Process Steps:

this compound is neutralized with a basic sodium compound (e.g., sodium hydroxide).

The reaction mixture's temperature is maintained below 32°C, and preferably below 20°C, to induce the precipitation of sodium sulphate decahydrate. google.com

The precipitated solid is then separated from the liquid phase via filtration or other separation techniques. google.com

The result is a purified and more concentrated aqueous solution of the desired acrylamide monomer. google.com

The primary challenge in this process is the precise control of the system's temperature. Maintaining the temperature below the 32°C threshold is critical for the effective precipitation of the decahydrate salt. google.com This method cleverly removes both the salt byproduct and a significant amount of water in a single step, thereby concentrating the final acrylamide solution. google.com

| Temperature | Acrylamide Concentration | Sodium Sulphate Decahydrate Solubility |

|---|---|---|

| ~6°C | 25.4% by weight | < 1.1% by weight |

| < 32°C | - | Sharply diminishes |

Data derived from US Patent 3,527,803 A. google.com

Theoretical and Computational Research on Acrylamide Sulphate Systems

Quantum Chemical Calculations (DFT) on Acrylamide (B121943) and Sulphate Interactions

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the interactions between acrylamide and sulphate-containing species, providing detailed information on reactivity and reaction mechanisms.

Acrylamide's reactivity is largely defined by its conjugated α,β-unsaturated carbonyl structure, which creates a soft electrophile susceptible to reaction with nucleophiles. nih.gov Quantum chemical calculations are instrumental in rationalizing this chemical reactivity. nih.gov The key to understanding these reactions lies in the interaction between the lowest unoccupied molecular orbital (LUMO) of the electrophile (acrylamide) and the highest occupied molecular orbital (HOMO) of the nucleophile. nih.gov

DFT studies reveal that the electrophilicity of acrylamide can be influenced by the presence of sulphate species. The electron-donating or withdrawing nature of substituents can alter the charge density of the carbon atoms and the energy of the LUMO, thereby affecting reactivity. nih.govacs.org For instance, the presence of a sulphate group, particularly the highly reactive sulphate radical anion (SO₄⁻•) generated from persulfate initiators, dramatically alters the electronic landscape. youtube.com This radical can readily attack the electron-rich double bond of the acrylamide monomer, initiating polymerization. youtube.com

The interaction is not limited to radical reactions. In older chemical synthesis pathways, acrylamide was produced via the hydration of acrylonitrile (B1666552) using sulfuric acid, a process that proceeds through an "acrylamide sulfate (B86663) intermediate". mdpi.com DFT calculations can model the electronic properties of such intermediates, elucidating how the coordination with the sulphate group affects the charge distribution and stability of the acrylamide molecule. Studies on the interaction of acrylamide with other sulfur-containing compounds, like methionine, show that the sulphur atom can act as a nucleophile, attacking the vinyl group of acrylamide in a Michael-type conjugation. tandfonline.com This provides a theoretical basis for understanding how the oxygen atoms of a sulphate ion might interact with the electrophilic centers of acrylamide.

Table 1: Calculated Reactivity Parameters for Acrylamide and Related Compounds

| Compound Group | Key Parameter | Influence on Reactivity | Source |

| Acrylamides | Energy of LUMO | Lower LUMO energy correlates with higher reactivity towards nucleophiles. | nih.govacs.org |

| Acrylamides | Charge Density at Cβ | The partial positive charge at the β-carbon makes it the primary site for nucleophilic attack. | nih.gov |

| Methacrylamides | Inductive Effect | The electron-donating methyl group lowers electrophilicity and reactivity compared to acrylamides. | nih.govacs.org |

| Acrylamide-Sulphur Adducts | Gibbs Free Energy (ΔGf) | Negative ΔGf values indicate a thermodynamically feasible reaction pathway for adduct formation. | tandfonline.com |

Reaction Pathway Modeling for Sulphate-Mediated Transformations

Computational modeling is crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies for sulphate-mediated transformations of acrylamide.

One significant transformation is the initiation of polymerization by persulfate salts (e.g., ammonium (B1175870) persulfate or potassium persulfate). youtube.comresearchgate.net The process begins with the dissociation of the persulfate ion (S₂O₈²⁻) into two sulphate radical anions (SO₄⁻•). youtube.com DFT can be used to model this initial step and the subsequent addition of the sulphate radical to the acrylamide monomer.

Another modeled pathway is the Michael-type addition, where a nucleophile adds to the β-carbon of the acrylamide double bond. While this is well-studied for thiol-containing nucleophiles like glutathione (B108866) and cysteine nih.govresearchgate.netnih.gov, the principles can be extended to model the potential interaction of sulphate ions. DFT calculations on the reaction between acrylamide and methionine, for example, determined the Gibbs free energy of formation (∆Gf) for the conjugation at the sulphur atom to be -53 kJ mol⁻¹, indicating a thermodynamically favorable process. tandfonline.com Similar computational approaches can be used to evaluate the feasibility of pathways involving direct sulphate addition or the hydrolysis of the "acrylamide sulfate intermediate" mentioned in historical synthesis routes. mdpi.com

Kinetic models derived from these computational studies can help predict reaction rates and understand how factors like pH and temperature influence the reaction pathways. nih.govoup.com

Molecular Dynamics Simulations of Acrylamide and Sulphate-Containing Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. This technique provides a microscopic view of complex systems, such as polymers in solution, revealing details about their structure, dynamics, and interactions. mdpi.com

MD simulations have been extensively used to investigate the interactions between polyacrylamide (PAM) and sulphate-containing molecules, particularly anionic surfactants like sodium dodecyl sulphate (SDS). mdpi.comresearchgate.netdaneshyari.com These simulations provide deep insights into the self-assembly and solution behavior of these mixed systems.

Coarse-grained MD simulations have shown that in an aqueous solution, PAM molecular chains tend to adsorb at the interface between the hydrophobic and hydrophilic regions of SDS micelles. mdpi.com This interaction leads to the formation of a unique "necklace" structure, driven by hydrophobic interactions between the polymer backbone and the hydrophobic tails of the surfactant. mdpi.com

Table 2: Key Findings from MD Simulations of PAM-SDS Systems

| Simulation Focus | Key Finding | Implication | Source(s) |

| Self-Assembly | PAM chains adsorb at the hydrophobic/hydrophilic interface of SDS micelles. | Formation of "necklace" structures. | mdpi.com |

| Intermolecular Forces | Increasing PAM concentration enhances PAM-SDS interaction. | Improved foam and emulsion stability. | researchgate.netdaneshyari.com |

| Hydration Behavior | PAM increases the number of hydrated water molecules around SDS headgroups. | Affects solution viscosity and stability. | researchgate.netdaneshyari.com |

| System Stability | The mobility of hydrated water molecules around PAM is weakened. | Contributes to enhanced stability of the mixed system. | researchgate.netdaneshyari.com |

Insights into Polymerization Mechanisms at the Molecular Level in Sulphate Environments

The most common method for synthesizing polyacrylamide at an industrial scale is through free radical polymerization, which is frequently initiated by a redox system involving a persulfate salt. youtube.commdpi.com The sulphate radical anion (SO₄⁻•), generated from ammonium or potassium persulfate, acts as the initiator. youtube.comacs.org

MD simulations can, in principle, model the initial stages of this polymerization process. The simulation would track the trajectory of the sulphate radical as it approaches and reacts with an acrylamide monomer, breaking the C=C double bond and forming a new radical species. This new radical then propagates the reaction by attacking another monomer, leading to the growth of a polymer chain. youtube.com

While simulating the entire growth of a long polymer chain is computationally intensive, MD can provide crucial insights into the early events of initiation and propagation. It can help visualize the conformational changes in the growing polymer chain and the influence of the surrounding solvent and sulphate ions on the reaction mechanism. The simulations can also shed light on termination steps, where two radicals combine to end the chain growth. youtube.com This molecular-level understanding complements kinetic models and experimental observations of the polymerization process. researchgate.netacs.orgresearchgate.net

Computational Approaches for Predicting Acrylamide Sulphate Process Efficiencies

Computational process simulation and statistical modeling are valuable tools for optimizing the synthesis of polyacrylamide and predicting process outcomes, which are key indicators of efficiency. researchgate.net These approaches use mathematical models based on kinetic mechanisms to forecast metrics like monomer conversion and the molecular weight of the final polymer. researchgate.netanii.org.uy

Mathematical models of acrylamide polymerization in aqueous solutions often incorporate complex kinetic mechanisms, including initiation (frequently by persulfate systems), propagation, backbiting, and termination reactions. researchgate.net Crucially, these models can also account for the "gel effect," where an increase in the viscosity of the polymerization system leads to changes in the initiation efficiency and chain termination rate. researchgate.net By comparing the model's predictions with experimental data, the model can be refined and then used for "what-if" scenarios to explore conditions that lead to higher yields or desired polymer characteristics. nih.govresearchgate.net

Statistical methods, such as full factorial and response surface designs, are employed alongside process simulations to identify the most significant factors affecting the polymerization process. researchgate.net These factors can include the initial concentrations of the monomer and initiator (e.g., persulfate), reaction temperature, and operation time. researchgate.netanii.org.uy The analysis reveals not only the independent effects of these variables but also their interactive effects on monomer conversion and polymer molecular weight. researchgate.net The resulting predictive models serve as a powerful tool for optimizing the polymerization of acrylamide, thereby enhancing process efficiency without the need for extensive and costly experimentation. researchgate.net

Table 3: Factors Influencing Acrylamide Polymerization Efficiency (Based on Computational Models)

| Factor | Predicted Effect on Efficiency | Modeling Approach | Source(s) |

| Initial Initiator Concentration | Significantly affects monomer conversion and polymer molecular weight. | Process Simulation, Statistical Design | researchgate.net |

| Initial Acrylamide Concentration | Influences reaction rate, final conversion, and onset of gel effect. | Mathematical Modeling, Process Simulation | researchgate.netanii.org.uy |

| Reaction Temperature | Affects rates of initiation, propagation, and termination. | Kinetic Modeling, Process Simulation | researchgate.netanii.org.uy |

| Operation Time | Determines the extent of monomer conversion. | Process Simulation | researchgate.net |

| Reactor Configuration (Batch vs. Semi-batch) | Affects heat transfer, mixing, and final copolymer microstructure. | Mathematical Modeling | anii.org.uy |

Future Research Directions and Emerging Paradigms in Acrylamide Sulphate Chemistry

Development of Novel Synthesis Routes for Acrylamide (B121943) Minimizing Sulphate Byproducts

Historically, a principal method for producing acrylamide involved the reaction of acrylonitrile (B1666552) with hydrated sulfuric acid, which yielded acrylamide sulfate (B86663) as an intermediate wikipedia.orgvardhmanchemicals.co.innih.govprocurementresource.comgoogle.com. This process, while effective in producing the monomer, generated significant quantities of unwanted sulfate byproducts and substantial waste streams, notably low-value ammonium (B1175870) sulfate atamanchemicals.comnih.govprocurementresource.comgoogle.comcdc.gov. Consequently, this method is largely no longer employed by commercial acrylamide producers nih.govcdc.gov.

Current industrial production predominantly relies on catalytic hydration of acrylonitrile, often using copper metal or Raney copper catalysts, which directly converts acrylonitrile to acrylamide with minimal byproduct formation atamanchemicals.comnih.govcdc.govhibiscuspublisher.com. Another significant advancement is the enzymatic hydration process, where microorganisms like Pseudomonas chlororaphis utilize nitrile hydratase to convert acrylonitrile to acrylamide with nearly 100% yield and only trace amounts of acrylic acid atamanchemicals.comnih.govtandfonline.com.

Future research in this area is directed towards developing even greener and more efficient synthesis routes that completely eliminate or significantly minimize sulfate byproducts. This includes further optimization of existing catalytic and enzymatic pathways, exploring novel catalysts, and investigating entirely new synthesis methodologies that inherently avoid sulfate involvement. The primary objective is to mitigate environmental pollution associated with sulfuric acid corrosion and the disposal of ammonium sulfate waste, while simultaneously enhancing the economic viability of acrylamide production atamanchemicals.com.

Enhanced Understanding of Sulphate-Mediated Polymerization Control and Advanced Material Design

Sulfate salts, such as potassium persulfate (K2S2O8) and ammonium persulfate ((NH4)2S2O8), are widely utilized as free-radical initiators in the aqueous polymerization of acrylamide tandfonline.comtandfonline.commst.eduresearchgate.netmdpi.comniscpr.res.inbio-rad.comresearchgate.net. These initiators play a crucial role in controlling the polymerization process and influencing the properties of the resulting polyacrylamide.

Future research aims to achieve a more profound understanding of the mechanisms of sulfate radical generation and propagation. This enhanced understanding is critical for achieving precise control over polymer architecture, molecular weight distribution, and polydispersity. Such control is essential for designing advanced polyacrylamide-based materials with tailored properties for diverse applications, including high-performance flocculants for water treatment, enhanced oil recovery agents, and specialized hydrogels atamanchemicals.comresearchgate.net. Research will also focus on developing novel sulfate-based redox systems and optimizing existing ones to improve initiation efficiency and achieve finer control over the polymerization kinetics.

Innovative Analytical Techniques for Trace Analysis of Acrylamide Sulphate Intermediates in Complex Matrices

The accurate and sensitive detection of acrylamide, particularly in food and environmental samples, is of paramount importance. Current analytical methodologies for acrylamide often involve Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) nih.govnih.govchrom-china.comfiocruz.br. In GC-MS methods, sample purification steps may involve reagents like zinc sulfate nih.govchrom-china.comepa.gov. LC-MS/MS is generally considered simpler and preferable for routine analyses, offering good reproducibility and recovery rates nih.govfiocruz.br.

Future research in analytical chemistry will concentrate on developing innovative techniques for the trace analysis of not only acrylamide but also any potential sulfate-containing intermediates or byproducts that may arise from its synthesis or degradation pathways. This includes improving detection limits, enhancing selectivity to minimize matrix interference, and developing rapid, portable, or online monitoring systems. A key challenge is to develop methods capable of differentiating between various sulfate species and their specific interaction products with acrylamide, which could provide crucial insights into reaction mechanisms and environmental fate.

Sustainable Approaches for Environmental Management of Sulphate-Containing Waste Streams from Acrylamide Production

The historical sulfuric acid hydration process for acrylamide production resulted in the generation of substantial sulfate-containing waste streams, primarily in the form of ammonium sulfate atamanchemicals.comprocurementresource.comgoogle.comcdc.govhibiscuspublisher.com. This byproduct is often of low commercial value, posing significant disposal challenges and environmental concerns atamanchemicals.com. While modern production methods have largely mitigated this issue by minimizing byproduct formation atamanchemicals.comnih.govcdc.gov, legacy waste sites and potential future process variations necessitate continued research into sustainable waste management.

Future research will focus on developing advanced treatment technologies for sulfate-rich wastewater, such as membrane filtration, biological sulfate reduction, and advanced oxidation processes, to effectively remove or transform sulfate compounds atamanchemicals.comnih.govcdc.govtandfonline.commdpi.commdpi.com. Furthermore, there is a strong emphasis on exploring resource recovery strategies aimed at converting sulfate waste into valuable products. This could include the regeneration of sulfuric acid for reuse, the production of other industrial chemicals, or the development of novel applications for ammonium sulfate as a fertilizer or in construction materials atamanchemicals.comnih.govgoogle.com. Implementing circular economy principles in acrylamide production is a key emerging paradigm, aiming to minimize waste generation and maximize resource utilization atamanchemicals.comnih.govcdc.govtandfonline.commdpi.commdpi.com.

Agronomic and Biochemical Research on Sulphate's Influence on Acrylamide Precursors

Acrylamide is also a food processing contaminant that forms during high-temperature cooking (e.g., frying, baking, roasting) of starchy foods atamanchemicals.comcdc.govrothamsted.ac.ukresearchgate.netoup.comresearchgate.net. This formation primarily occurs via the Maillard reaction between free asparagine and reducing sugars atamanchemicals.comcdc.govrothamsted.ac.ukresearchgate.netoup.comresearchgate.nettandfonline.comnih.govacs.orgrothamsted.ac.uk. Agronomic and biochemical research has revealed a critical link between sulfate availability in the soil and the levels of asparagine in crop plants.

Studies have demonstrated that sulfur deprivation can lead to a dramatic increase in free asparagine concentrations in grain, sometimes by as much as 30 times in wheat, which subsequently results in significantly higher acrylamide formation upon heating rothamsted.ac.ukoup.comtandfonline.comacs.orgresearchgate.netuklo.edu.mknih.govnih.gov. Conversely, ensuring an adequate supply of sulfur is crucial for reducing the risk of acrylamide formation in wheat products mdpi.comrothamsted.ac.ukoup.comacs.orguklo.edu.mk. Nitrogen availability also plays a role, with increased nitrogen supply often correlating with higher asparagine levels and, consequently, an elevated acrylamide risk mdpi.comoup.comtandfonline.comacs.orguklo.edu.mk.

Future research in this domain will delve deeper into the biochemical pathways that link sulfate metabolism to asparagine synthesis and accumulation within crop plants. This understanding is vital for developing optimized agronomic practices, including precise sulfur and nitrogen fertilization strategies (e.g., type, amount, and timing), to effectively reduce acrylamide precursors in raw agricultural materials mdpi.comrothamsted.ac.ukresearchgate.netresearchgate.nettandfonline.comnih.govuklo.edu.mk. Furthermore, significant efforts are directed towards breeding new crop varieties with inherently lower concentrations of free asparagine and/or reducing sugars, through both conventional breeding and genetic modification techniques, to minimize acrylamide formation even under diverse environmental conditions rothamsted.ac.ukresearchgate.netresearchgate.nettandfonline.com.

Q & A

Q. What are the primary mechanisms of acrylamide sulphate formation in food systems, and how can they be modeled in laboratory settings?

this compound forms via the Maillard reaction between reducing sugars and asparagine under high-temperature, low-moisture conditions. Laboratory modeling requires controlled thermal processing (e.g., heating at 120–170°C) with precise monitoring of moisture content, pH, and precursor concentrations (asparagine, glucose). Researchers should use standardized protocols for food matrices (e.g., potato, wheat) and validate results using reference materials like acrylamide-d3 for isotopic dilution .

Q. Which analytical methodologies are most validated for quantifying this compound in complex matrices, and what are their key validation parameters?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely validated. Key parameters include:

- Precision : ≤10% RSD (relative standard deviation) for intra-/inter-day variability (Table 2, ).

- Accuracy : 90–110% recovery rates in spiked samples (Table 3, ).

- Limit of detection (LOD) : ≤5 µg/kg for food matrices. Sample preparation must include cleanup steps (e.g., SPE cartridges) to mitigate matrix effects .

Q. How do soil conditions, such as sulfur content, influence this compound formation in agricultural crops?

Low sulfur levels in soil correlate with higher acrylamide in wheat due to reduced glutathione synthesis, which limits asparagine metabolism. Researchers should conduct field trials with controlled sulfur fertilization (e.g., 40–80 kg S/ha) and analyze crop asparagine content pre-harvest. Pair this with post-harvest thermal processing experiments to quantify acrylamide .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound levels observed between controlled laboratory experiments and real-world food processing conditions?

Discrepancies arise from variability in raw materials, processing equipment, and thermal gradients. Mitigation strategies include:

- Multi-scale modeling : Combine lab data with industrial-scale kinetic models.

- Sensitivity analysis : Identify critical parameters (e.g., frying time, temperature) using factorial design experiments .

- Inter-laboratory validation : Use harmonized protocols (e.g., ISO 22160) to reduce methodological bias .

Q. What experimental designs are recommended for assessing the impact of agricultural practices on this compound formation in crop-derived products?

Use split-plot field designs with randomized sulfur treatments and replicated plots. Post-harvest, apply controlled thermal processing (e.g., baking at 180°C for 20 min) and measure acrylamide via LC-MS/MS. Include covariates like soil pH, nitrogen levels, and crop variety in statistical models (ANCOVA) to isolate sulfur effects .

Q. How reliable are urinary metabolites (AAMA, GAMA) and hemoglobin adducts (AAVal, GAVal) as biomarkers for this compound exposure in epidemiological studies?

Urinary metabolites : Reflect recent exposure (half-life: 12–24 hrs) but require repeated sampling. Hemoglobin adducts : Provide cumulative exposure data (lifetime: ~110 days) but need sensitive LC-MS/MS detection (LOD: 0.1 pmol/g Hb). Validate biomarkers against dietary records and control for smoking (a confounding exposure source) .

Q. What are the methodological challenges in evaluating this compound’s neurotoxic effects across different experimental models (in vitro vs. in vivo)?

- In vitro : Use human neuroblastoma cells (SH-SY5Y) with acrylamide doses (0.1–5 mM) to assess oxidative stress (e.g., ROS assays) and apoptosis (caspase-3 activation).

- In vivo : Rodent models require long-term dosing (≥28 days) to observe peripheral neuropathy. Control for glycidamide (neurotoxic metabolite) using CYP2E1 inhibitors. Cross-model validation is critical to reconcile mechanistic differences .

Tables for Methodological Reference

| Analytical Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Precision (RSD%) | ≤8% | ≤10% |

| Accuracy (% Recovery) | 92–108% | 88–105% |

| LOD (µg/kg) | 2.5 | 5.0 |

| Biomarker | Matrix | Application |

|---|---|---|

| AAMA/GAMA | Urine | Short-term exposure |

| AAVal/GAVal | Hemoglobin | Long-term exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.